molecular formula C4H8O B1265639 Allyl methyl ether CAS No. 627-40-7

Allyl methyl ether

Cat. No.: B1265639
CAS No.: 627-40-7
M. Wt: 72.11 g/mol
InChI Key: FASUFOTUSHAIHG-UHFFFAOYSA-N
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Description

Allyl methyl ether: is an organic compound with the molecular formula C4H8O 3-Methoxy-1-propene . This compound is characterized by an allyl group (CH2=CH-CH2-) attached to a methoxy group (OCH3). It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Allyl methyl ether, also known as 3-Methoxy-1-propene , is a type of ether compound. Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The primary targets of this compound are the ether oxygen and the carbon atoms attached to it .

Mode of Action

The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It has a boiling point of 42-43°C/760 mmHg and a density of 0.768 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the formation of new compounds through the cleavage of the C–O bond or the Claisen rearrangement . The specific products formed depend on the conditions of the reaction and the presence of other reactants .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of strong acids . For example, the Claisen rearrangement occurs when an allyl aryl ether is heated to 250°C . Additionally, the cleavage of the C–O bond occurs in the presence of strong acids .

Biochemical Analysis

Biochemical Properties

Allyl methyl ether plays a crucial role in biochemical reactions, particularly in the formation of methyl allyl ether in plants. It interacts with enzymes such as S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase, which catalyzes the methylation of coniferyl alcohol to form coniferyl alcohol 9-methyl ether . This enzyme displays high regiospecificity towards the allylic hydroxyl moiety of coniferyl alcohol, indicating a stringent structure requirement for its activity . The interaction between this compound and this enzyme is essential for expanding the diversity of natural products in plants.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, the formation of coniferyl alcohol 9-methyl ether, facilitated by this compound, affects the lipophilicity, toxicity, reactivity, and compartmentation of natural compounds . These changes can impact cell function and overall plant metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the allylic hydroxyl moiety of coniferyl alcohol, resulting in the formation of coniferyl alcohol 9-methyl ether . This reaction increases the lipophilicity of the product, affecting its biological activity and distribution within the plant cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the specific enzyme activity of S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase reaches its maximum on day 6 of the culture period, with transcript levels remaining constant until day 6 and receding thereafter . This indicates that the activity of this compound is time-dependent and can vary based on the experimental conditions.

Metabolic Pathways

This compound is involved in metabolic pathways that include the methylation of coniferyl alcohol. The enzyme S-adenosyl-L-methionine:coniferyl alcohol 9-O-methyltransferase plays a critical role in this process, interacting with cofactors such as S-adenosyl-L-methionine . This interaction affects the metabolic flux and levels of metabolites within the plant cells.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound is directed to specific compartments or organelles within the cell, affecting its activity and function. The formation of coniferyl alcohol 9-methyl ether in plant cells highlights the importance of subcellular localization in the biochemical activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing ethers, including allyl methyl ether. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.

    Alkoxymercuration-Demercuration: This method involves the addition of mercuric acetate to an alkene, followed by treatment with sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the Williamson ether synthesis due to its simplicity and high yield. The reaction is carried out in the presence of a strong base like sodium hydride (NaH) to generate the methoxide ion, which then reacts with allyl chloride .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl methyl ether is used as a monomer in polymerization reactions. It can form copolymers with other monomers, which are used in the production of various materials .

Biology: In biological research, this compound is used as a reagent in the synthesis of various bioactive compounds. It is also used in the study of enzyme-catalyzed reactions involving ethers .

Medicine: this compound is used in the synthesis of pharmaceutical intermediates. It serves as a building block for the production of various drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. It is also used in the manufacture of fragrances and flavorings .

Properties

IUPAC Name

3-methoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFOTUSHAIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060839
Record name 1-Propene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-40-7
Record name Allyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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